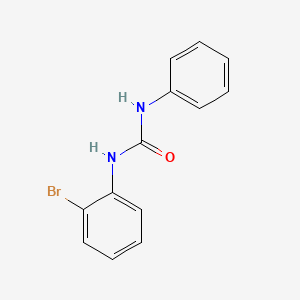

1-(2-Bromophenyl)-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOWZPIPSUYVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967127 | |

| Record name | N-(2-Bromophenyl)-N'-phenylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829701 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13114-91-5, 5269-25-0 | |

| Record name | N-(2-Bromophenyl)-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13114-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromophenyl)-N'-phenylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-BROMOPHENYL)-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1-(2-Bromophenyl)-3-phenylurea

A primary and straightforward method for synthesizing 1-(2-Bromophenyl)-3-phenylurea involves the nucleophilic addition of an amine to an isocyanate. This reaction is a cornerstone of urea (B33335) synthesis. Specifically, 2-bromoaniline (B46623) can be reacted with phenyl isocyanate. The lone pair of electrons on the nitrogen atom of 2-bromoaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in phenyl isocyanate. This process is typically efficient and results in the direct formation of the urea linkage. The reaction can often be carried out at room temperature in a suitable solvent. nih.govnih.govrsc.org

Alternative nucleophilic substitution strategies exist, such as the reaction of an amine with a carbamoyl (B1232498) chloride or by using potassium isocyanate in the presence of an acid. rsc.orgrsc.org These methods provide different pathways to the same urea backbone, offering flexibility in reagent choice. For instance, a practical, catalyst-free method for N-substituted urea synthesis has been developed using the nucleophilic addition of amines to potassium isocyanate in water, which can be applied to generate precursors like 1-(2-bromophenyl)urea. rsc.org

Coupling reactions provide another versatile route to 1-(2-Bromophenyl)-3-phenylurea. These methods often involve the in-situ generation of a reactive intermediate, such as an isocyanate, from an amine using a coupling agent like phosgene (B1210022) or its safer equivalent, triphosgene. rsc.org In this approach, 2-bromoaniline could be converted to 2-bromophenyl isocyanate, which then readily reacts with aniline (B41778) to form the target compound.

Palladium-catalyzed coupling reactions, while more commonly associated with C-C or C-N bond formation in other contexts, also represent a class of reactions used in complex urea synthesis. rsc.orgsorbonne-universite.fr While some palladium-catalyzed reactions use 1-(2-Bromophenyl)-3-phenylurea as a starting material for further elaboration, the principles of transition-metal-catalyzed carbonyl chemistry are applicable to urea formation itself. rsc.org

The Curtius rearrangement offers a powerful and adaptable strategy for synthesizing ureas, including 1-(2-Bromophenyl)-3-phenylurea. wikipedia.orgthieme.de This reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.org The resulting isocyanate is a versatile intermediate that can be trapped by a nucleophile, such as an amine, to form a urea derivative. nih.govnih.gov This method is valued for its tolerance of a wide variety of functional groups. wikipedia.orgnih.gov

A proficient method for the synthesis of 1-(2-Bromophenyl)-3-phenylurea utilizes a one-pot reaction starting from N-acylbenzotriazoles. thieme-connect.comthieme-connect.com In this process, the N-acylbenzotriazole is reacted with an azide donor like diphenylphosphoryl azide (DPPA) to form an acyl azide intermediate. This intermediate undergoes the Curtius rearrangement to generate the corresponding isocyanate, which is then trapped in situ by an amine. Specifically, the reaction of the appropriate N-acylbenzotriazole with DPPA in the presence of an amine like aniline yields 1-(2-Bromophenyl)-3-phenylurea in good yield. thieme-connect.comthieme-connect.com One study reported a yield of 83% for this specific compound, demonstrating the efficacy of this approach. thieme-connect.com

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the efficiency of synthesis for 1-(2-Bromophenyl)-3-phenylurea, careful optimization of reaction conditions is essential. Key parameters that significantly influence the reaction outcome include the choice of solvent, temperature, and reaction time.

The solvent plays a crucial role in the synthesis of ureas, affecting reactant solubility, reaction rates, and sometimes the reaction pathway itself. In the synthesis of ureas via the Curtius rearrangement of N-acylbenzotriazoles, a systematic study of different solvents was conducted. thieme-connect.com Toluene (B28343) was identified as the most suitable solvent, providing a superior yield compared to dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and chloroform. thieme-connect.com The reaction was found to be significantly less effective in the absence of a solvent, highlighting its necessity for the process. thieme-connect.com For other synthetic routes, such as the nucleophilic addition of amines to potassium isocyanate, water has been shown to be an excellent solvent, promoting high yields and simplifying purification. rsc.org Polar aprotic solvents like acetonitrile (B52724) are also commonly used, particularly in reactions involving isocyanates. nih.gov

Temperature and reaction duration are critical, interdependent variables that must be fine-tuned to achieve optimal yield and minimize byproduct formation. For the Curtius rearrangement-based synthesis of 1-(2-Bromophenyl)-3-phenylurea, the optimal conditions were found to be 110 °C for 3 hours in toluene. thieme-connect.com Investigations into the effect of temperature revealed that lowering the temperature resulted in a substantial decrease in yield, while increasing it to 140 °C led to a slight reduction in product formation. thieme-connect.com

The following table summarizes the optimization of the reaction for a model synthesis of N-acylurea derivatives using the Curtius rearrangement strategy, which is applicable to the synthesis of 1-(2-Bromophenyl)-3-phenylurea. thieme-connect.com

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 110 | 2.0 | 71 |

| 2 | None | 110 | 3.0 | 24 |

| 3 | DMF | 110 | 3.0 | 72 |

| 4 | DMSO | 110 | 3.0 | 63 |

| 5 | THF | 70 | 5.0 | 43 |

| 6 | Toluene | 110 | 3.0 | 85 |

| 7 | Chloroform | 65 | 5.0 | 31 |

| 8 | Toluene | 90 | 3.0 | 68 |

| 9 | Toluene | 140 | 3.0 | 81 |

This table is based on data for a model reaction for the synthesis of N-acylurea derivatives, establishing the optimal conditions later applied to a library of compounds including 1-(2-Bromophenyl)-3-phenylurea. thieme-connect.com

Catalytic Systems and Ligand Optimization (e.g., Palladium-Catalysis)

The synthesis of unsymmetrical diaryl ureas such as 1-(2-Bromophenyl)-3-phenylurea is effectively achieved through palladium-catalyzed C-N cross-coupling reactions. These methods offer a significant advantage over traditional routes that may employ hazardous reagents like phosgene. A general and efficient protocol involves a two-pot strategy using two distinct C-N cross-coupling steps, allowing for the facile construction of a wide array of diaryl ureas in good to excellent yields. mit.edu

A key aspect of these catalytic systems is the optimization of the ligand bound to the palladium center. While sterically demanding, electron-rich ligands like dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs) are prominent in palladium catalysis, research has shown that sterically undemanding ligands can be highly effective, particularly in reactions with high steric demands in key intermediates. nih.gov

Interestingly, N-arylureas themselves have been developed as a novel class of sterically undemanding pro-ligands for palladium catalysis. nih.govacs.orgnih.gov In palladium-catalyzed heteroannulation reactions of N-tosyl-o-bromoanilines with 1,3-dienes, N-arylureas were found to outperform traditional phosphine (B1218219) ligands, which often inhibit the reaction. acs.orgdigitellinc.com This suggests that the product, 1-(2-Bromophenyl)-3-phenylurea, or a similar urea derivative could potentially act as a ligand, influencing the catalytic cycle. The efficacy of these urea-based ligands is attributed to monodentate binding through a nitrogen atom. nih.govacs.org

The choice of ligand is crucial for reaction success. For instance, in the carbonylative intramolecular cyclization of related o-(2-bromophenyl)aminoaniline intermediates, diphosphine ligands such as XantPhos and DPEPhos were found to be essential for achieving high yields of the heterocyclic product, whereas monodentate phosphines were ineffective. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient preparation of N,N'-diaryl ureas. These methods are noted for their simplicity, operational convenience, and ability to proceed under solvent-free conditions or with mild, polar solvents. niscpr.res.inacs.orgnih.gov The application of microwave irradiation significantly reduces reaction times compared to conventional heating methods. niscpr.res.in For example, a solvent-free synthesis of diarylureas from aryl primary amines and ethylacetoacetate required only 4-16 minutes under microwave irradiation, whereas the conventional thermal method involved five hours of reflux. niscpr.res.in

This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. The protocol can be optimized by adjusting power levels and irradiation times to maximize yield and prevent decomposition. niscpr.res.in A one-pot, two-step procedure for synthesizing N,N'-disubstituted ureas has been developed, combining nucleophilic substitutions with a Staudinger–aza-Wittig reaction under microwave irradiation, resulting in excellent to nearly quantitative yields. beilstein-journals.org

Derivatization and Further Functionalization Strategies

Chemical Transformations at the Bromine Moiety

The bromine atom on the phenyl ring of 1-(2-Bromophenyl)-3-phenylurea serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the ortho-haloanilide substructure generally follows the order of I > Br > Cl for oxidative addition, which is often the rate-determining step in palladium-catalyzed reactions. rsc.org

Common transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, creating biaryl structures. This was used to couple 2-bromophenylboronic acid with 2,3-dibromobenzofuran (B3192647) as an initial step in a sequence to form benzo nih.govdigitellinc.comfuro[3,2-b]indoles. beilstein-journals.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new C-N bonds. This is a powerful method for synthesizing complex arylamines from aryl halides. researchgate.net Double Buchwald-Hartwig reactions on dihalo-biaryl precursors are used to construct fused heterocyclic systems. beilstein-journals.org

Heck Coupling: Reaction with alkenes, such as methyl acrylate, to form substituted cinnamates, which can then undergo cyclization to form heterocycles like quinolin-2(1H)-ones. nih.gov

Modifications of the Phenyl Rings

Functionalization of the existing phenyl rings in N,N'-diarylureas can be achieved with high regioselectivity using directed ortho-metalation (DoM). This strategy overcomes the challenge of controlling selectivity in standard electrophilic aromatic substitution. A powerful method involves the regioselective N-alkylation of the diarylurea, followed by ortholithiation with a strong base like sec-butyllithium (B1581126) (s-BuLi). acs.orgacs.org The resulting lithiated species can be quenched with various electrophiles (e.g., I₂, DMF, aldehydes), leading to functionalization exclusively at the ortho position of the N-alkylated ring. acs.org The urea carbonyl oxygen, coordinated to the lithium ion, acts as the directing group for this transformation.

Another modern approach for regioselective ortho-halogenation involves an oxidative halodeboronation strategy. semanticscholar.org This method uses a carbonyl-directed borylation to install a boron group at the ortho position, which then directs the subsequent introduction of a halogen (e.g., bromine or iodine) to that exact spot, harnessing the reactivity of boron over nitrogen to ensure high selectivity. semanticscholar.org In electrophilic aromatic substitution, the urea moiety is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-director. This would typically lead to complex mixtures of products, underscoring the value of directed metalation and borylation approaches for precise modification.

Reactions Involving the Urea Linkage (e.g., Hydrolysis)

The urea linkage is a robust but reactive functional group. Under acidic or basic conditions, it can undergo hydrolysis to regenerate the constituent amines, in this case, 2-bromoaniline and aniline, with the release of carbon dioxide. mit.eduresearchgate.net This cleavage can be a deliberate synthetic step, for example, using trifluoroacetic acid (TFA) to deprotect a urea-protected amine. mit.edu

Beyond hydrolysis, the urea moiety itself is an important functional handle. The N-H protons can be deprotonated to form anions that can participate in further reactions. As noted previously, N-alkylation is a key step for enabling directed ortho-metalation. acs.orgacs.org Furthermore, the urea carbonyl can act as an O-coordinating directing group in palladium-catalyzed C-H activation reactions, facilitating the alkylation of the ortho C-H bond with partners like epoxides. rsc.org

Heterocyclization Reactions Derived from 1-(2-Bromophenyl)-3-phenylurea Precursors

The 1-(2-Bromophenyl)-3-phenylurea scaffold is an excellent precursor for synthesizing a wide range of heterocyclic compounds, primarily through intramolecular cyclization reactions involving the ortho-bromoaniline moiety.

A direct and relevant example is the intramolecular nucleophilic aromatic substitution (SNAr) of the anion of 1-(2-bromobenzoyl)-3-phenylurea (a closely related acylurea), which cyclizes via the urea nitrogen onto the bromo-substituted ring to yield 1-phenyl-1H-quinazoline-2,4-dione. semanticscholar.org This demonstrates a powerful pathway for forming fused six-membered rings.

Palladium catalysis offers numerous routes for heterocyclization:

Intramolecular Buchwald-Hartwig Amination: This is a common strategy for forming N-containing heterocycles. By introducing an appropriate functional group, intramolecular C-N bond formation between one of the urea nitrogens and the bromo-substituted ring can lead to fused ring systems.

Palladium-Catalyzed Heteroannulation: The reaction of o-bromoanilines with π-systems like 1,3-dienes is a convergent method for synthesizing indolines. nih.govacs.orgdigitellinc.com While this is an intermolecular reaction, it highlights the reactivity of the o-bromoaniline scaffold, which is central to the structure of 1-(2-Bromophenyl)-3-phenylurea.

Carbonylative Cyclization: Palladium-catalyzed reactions incorporating carbon monoxide can be used to construct heterocyclic ketones. For instance, o-(2-bromophenyl)aminoaniline can undergo carbonylative intramolecular cyclization to produce dibenzodiazepinones, a reaction that is highly dependent on the choice of diphosphine ligand. nih.gov Similarly, other o-haloanilides can be cyclized to form benzoxazinones. ethernet.edu.et

Formation of Oxazine Derivatives via Isocyanide Insertion

A significant application of 1-(2-bromophenyl)-3-phenylurea is its use as a precursor in the synthesis of 4-substituted imino-4H-benzo[d] thieme-connect.comnih.govoxazin-2-amines. This transformation is achieved through a palladium-catalyzed isocyanide insertion reaction. The process involves the reaction of 1-(2-bromophenyl)-3-phenylurea with an isocyanide in the presence of a palladium catalyst and a suitable base.

The reaction commences with the treatment of 1-(2-bromophenyl)-3-phenylurea with an isonitrile, such as tert-butyl isonitrile, in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine ligand, for example, 1,1'-bis(diphenylphosphino)ferrocene (dppf). thieme-connect.com A base, typically cesium carbonate (Cs₂CO₃), is also required. The reaction is commonly carried out in a solvent like toluene under elevated temperatures, often facilitated by microwave irradiation to reduce reaction times. thieme-connect.com The reaction proceeds via a C-O cross-coupling of the intermediate imidoylpalladium species. thieme-connect.com

The general reaction scheme can be summarized as follows:

1-(2-bromophenyl)-3-phenylurea + R-NC → 4-(R-imino)-N-phenyl-4H-benzo[d] thieme-connect.comnih.govoxazin-2-amine

This one-pot synthesis is an efficient method for the direct construction of the 4-substituted imino-4H-benzo[d] thieme-connect.comnih.govoxazin-2-amine scaffold. thieme-connect.com It has been observed that substituents on the phenyl ring of the urea can influence the reaction, with various substituted ureas readily affording the corresponding oxazine-2-amines in good to excellent yields. thieme-connect.com For instance, the reaction of 1-(2-bromophenyl)-3-phenylurea with tert-butyl isonitrile has been reported to yield 4-(tert-butylimino)-N-phenyl-4H-benzo[d] thieme-connect.comnih.govoxazin-2-amine. thieme-connect.com

The choice of palladium source and ligand can affect the reaction yield. While Pd(OAc)₂ with dppf is effective, other palladium sources have been explored. thieme-connect.com Interestingly, substituting the bromine atom with iodine in the starting urea has been shown to afford the product in comparable yields. thieme-connect.com The absence of either the palladium source or the ligand results in reaction failure, highlighting their crucial roles in the catalytic cycle. thieme-connect.com

Table 1: Reaction Conditions and Yields for the Synthesis of 4-(tert-butylimino)-N-phenyl-4H-benzo[d] thieme-connect.comnih.govoxazin-2-amine

| Catalyst System | Base | Solvent | Temperature | Time | Yield | Reference |

| 10 mol% Pd(OAc)₂, 10 mol% dppf | 2.0 equiv Cs₂CO₃ | Toluene | Reflux | 12 h | 62% | thieme-connect.com |

| 5 mol% Pd(OAc)₂, 5 mol% dppf | 1.0 equiv Cs₂CO₃ | Toluene | 110 °C (Microwave) | - | 85% | thieme-connect.com |

Intramolecular Cyclization Pathways

Beyond isocyanide insertion, the structure of 1-(2-bromophenyl)-3-phenylurea presents the potential for other intramolecular cyclization reactions, primarily through the interaction of the urea functionality with the ortho-bromo-substituted phenyl ring. These pathways can lead to the formation of various heterocyclic systems, often mediated by a transition metal catalyst or under basic conditions.

One plausible, albeit not extensively documented for this specific substrate, pathway involves an intramolecular nucleophilic aromatic substitution (SNA_r) type reaction. In a related compound, 1-(2-bromobenzoyl)-3-phenylurea, studies have shown that under basic conditions, intramolecular cyclization can occur to form 1-phenyl-1H-quinazoline-2,4-dione. semanticscholar.org This suggests that the nitrogen anion of the urea can displace the ortho-bromo substituent. For 1-(2-bromophenyl)-3-phenylurea, a similar base-mediated intramolecular cyclization could potentially lead to the formation of a benzimidazolone derivative.

Palladium-catalyzed intramolecular C-N bond formation is another viable route. Such reactions are well-established for the synthesis of nitrogen-containing heterocycles. For instance, the palladium-catalyzed intramolecular arylation of ureas has been utilized to synthesize 3,4-dihydro-2(1H)-quinazolinones from N-benzyl-N-(2-bromoarylmethyl)amines and isocyanates. thieme-connect.com By analogy, a palladium-catalyzed intramolecular cyclization of 1-(2-bromophenyl)-3-phenylurea could be envisioned to proceed, potentially leading to the formation of a fused heterocyclic system. The specific product would depend on which nitrogen atom of the urea participates in the cyclization.

Furthermore, intramolecular hydroamidation of ureas containing an alkyne functionality has been reported to yield imidazolidin-2-ones and imidazol-2-ones. researchgate.net While 1-(2-bromophenyl)-3-phenylurea does not inherently contain an alkyne, this highlights the general propensity of ureas to undergo intramolecular cyclization reactions to form five-membered rings.

It is important to note that the specific conditions required to promote these alternative intramolecular cyclization pathways for 1-(2-bromophenyl)-3-phenylurea, and the resulting product distributions, would require dedicated experimental investigation. The interplay between the catalyst, ligands, base, and reaction conditions would be critical in directing the reaction towards a desired heterocyclic product and away from competing pathways such as intermolecular reactions or decomposition.

Experimental Spectroscopic and Crystallographic Characterization

X-ray Crystallography for Solid-State Structure Determination

Analysis of Dihedral Angles between Molecular Planes

A quantitative analysis of the dihedral angles between the planes of the 2-bromophenyl ring, the phenyl ring, and the central urea (B33335) moiety for 1-(2-Bromophenyl)-3-phenylurea, which would be derived from crystallographic studies, has not been reported.

Investigation of Intermolecular Hydrogen Bonding Networks

Detailed information on the specific hydrogen bond donors and acceptors, bond distances, and the resulting network motifs within the crystal lattice of 1-(2-Bromophenyl)-3-phenylurea is not documented in the available literature.

Supramolecular Assembly and Crystal Packing Analysis

A description of how individual molecules of 1-(2-Bromophenyl)-3-phenylurea arrange themselves in the solid state to form a larger, ordered crystal structure through various intermolecular forces is not available.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are a cornerstone in the theoretical analysis of 1-(2-Bromophenyl)-3-phenylurea, offering a detailed understanding of its fundamental properties. nih.govrsc.org Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches are utilized to model the molecule's behavior. nih.govrsc.orgacs.orgsuperfri.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in the 1-(2-Bromophenyl)-3-phenylurea molecule. This process seeks the lowest energy conformation on the potential energy surface. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around its single bonds. These studies are crucial for understanding how the molecule's shape influences its interactions and properties. For similar phenylurea derivatives, the planarity and rigidity of the structure are noted to be influenced by the position of substituents on the aromatic rings, which in turn affects hydrogen bonding and crystal packing.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic structure of 1-(2-Bromophenyl)-3-phenylurea is primarily investigated through the analysis of its frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.comresearchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For related phenylurea compounds, the distribution of charge density in the HOMO and LUMO is often concentrated on specific parts of the molecule, indicating the likely sites for electronic transitions and charge transfer. acs.org

Table 1: Frontier Molecular Orbital (FMO) Data for Related Phenylurea Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Compound 1 | - | - | 4.186 acs.org |

| Compound 2 | - | - | 4.133 acs.org |

| 2-amino-4-(4-bromophenyl)thiophene-3-carbonitrile | - | - | 4.9664 researchgate.net |

| 2-amino-5-bromo-4-phenylthiophene-3-carbonitrile | - | - | 4.6091 researchgate.net |

This table presents data for related compounds to illustrate the typical range of HOMO-LUMO gap values in similar molecular structures. Data for 1-(2-Bromophenyl)-3-phenylurea itself was not available in the search results.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within the 1-(2-Bromophenyl)-3-phenylurea molecule. bohrium.comresearchgate.netwolframcloud.com The MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule, with different colors representing regions of varying potential. researchgate.netwolframcloud.comnih.gov Typically, red-colored areas indicate negative electrostatic potential, highlighting regions that are rich in electrons and susceptible to electrophilic attack. nih.govresearchgate.net Conversely, blue-colored regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.govresearchgate.net For phenylurea derivatives, the negative potential is often located around the oxygen atom of the urea (B33335) group, while positive potentials are found near the hydrogen atoms of the phenyl rings. researchgate.net This analysis provides crucial insights into the molecule's reactivity and intermolecular interaction sites. nih.gov

Prediction of Spectroscopic Properties (e.g., Vibrational Wavenumbers, Electronic Spectra)

Computational methods are also employed to predict the spectroscopic properties of 1-(2-Bromophenyl)-3-phenylurea, which can then be compared with experimental data for validation. bohrium.comresearchgate.netsigmaaldrich.com Theoretical calculations of vibrational wavenumbers, often performed using DFT, can help in the assignment of bands in the experimental infrared (IR) and Raman spectra. acs.org For instance, the characteristic stretching vibrations of N-H and C=O groups in the urea moiety can be computationally identified. acs.org Similarly, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions occurring within the molecule. acs.org

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of 1-(2-Bromophenyl)-3-phenylurea over time. mdpi.commdpi.com These simulations can provide insights into the conformational flexibility of the molecule and its interactions with its environment, such as a solvent or a biological receptor. By solving the classical equations of motion for the atoms in the system, molecular dynamics can reveal how the molecule moves, changes shape, and interacts with other molecules. This information is particularly valuable for understanding processes like ligand binding to a protein, where the dynamic nature of the interaction is crucial. mdpi.comnih.gov

Theoretical Studies on Tautomerism and Isomerism

Theoretical calculations are essential for studying the different structural forms a molecule can adopt, such as tautomers and isomers. For 1-(2-Bromophenyl)-3-phenylurea, two main types of isomerism are relevant: rotational isomerism (conformers) and tautomerism.

Rotational isomers arise from the rotation around single bonds, such as the C-N bonds of the urea bridge and the C-C bonds connecting the rings. These different conformations can have varying energies, and computational methods can predict the most stable geometries.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. The urea moiety of 1-(2-Bromophenyl)-3-phenylurea exists predominantly in the keto form (amide), but it can theoretically exist in its enol form (imidic acid), C(OH)=N. Theoretical studies on related systems, such as isatin-phenylsemicarbazones, have investigated the equilibrium between different tautomeric forms. researchgate.net In some cases, a hydrazonol tautomer with a high degree of conjugation can predominate under specific conditions, such as low concentrations in polar solvents. researchgate.net Computational studies on other urea derivatives have also noted the existence of keto-enol tautomers. escholarship.org Furthermore, E/Z isomerization around the C=N double bond in related semicarbazones has been studied, with theoretical calculations proving that Z isomers are generally more stable than E isomers. researchgate.net

Computational Analysis of Reactivity and Selectivity

Computational chemistry allows for the prediction of how and where a molecule is likely to react. By analyzing the electronic structure of 1-(2-Bromophenyl)-3-phenylurea, its reactive sites can be identified and potential reaction pathways can be mapped out.

The reactivity of 1-(2-Bromophenyl)-3-phenylurea is governed by the distribution of electron density across the molecule. Computational methods like Density Functional Theory (DFT) are used to calculate properties that reveal this distribution.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface. Regions of negative potential (red/yellow) indicate electron-rich areas susceptible to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack, like the hydrogen atoms on the urea nitrogens. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO indicates regions likely to accept electrons (electrophilic sites). nih.gov

Fukui Reactivity Descriptors: These indices quantify the change in electron density at a specific site upon gaining or losing an electron, allowing for a more precise identification of the most likely sites for nucleophilic, electrophilic, or radical attack. nih.gov

Based on these principles, applied in studies of similar molecules, the reactive sites of 1-(2-Bromophenyl)-3-phenylurea can be predicted. nih.govuantwerpen.be

Table 2: Predicted Reactive Sites of 1-(2-Bromophenyl)-3-phenylurea and Relevant Computational Methods

| Predicted Reactive Site | Type of Reactivity | Supporting Computational Method | Source (by analogy) |

| Carbonyl Oxygen (C=O) | Nucleophilic / H-bond Acceptor | MEP, FMO analysis | nih.gov |

| Urea Nitrogens (N-H) | H-bond Donor / Site of Deprotonation | MEP analysis | nih.gov |

| Carbonyl Carbon (C=O) | Electrophilic | FMO (LUMO) analysis | researchgate.net |

| Aromatic Rings | Electrophilic Aromatic Substitution | MEP, Fukui Functions | uantwerpen.be |

| Carbon bonded to Bromine (C-Br) | Electrophilic (for Nucleophilic Substitution) | Polarity, LUMO analysis | mdpi.com |

Theoretical calculations can be used to model entire reaction pathways, determining the transition state structures and activation energies for each step. This provides a detailed elucidation of the reaction mechanism.

For 1-(2-Bromophenyl)-3-phenylurea, the C(sp²)-Br bond is a key site for reactivity, particularly in metal-catalyzed cross-coupling reactions. A proposed mechanism for the carbonylative double cyclization of a related substrate, N-(2-bromophenyl)-2-(2-iodophenyl)acetamide, has been detailed using computational chemistry. mdpi.com The pathway involves several key steps:

Oxidative Addition: The palladium(0) catalyst first inserts into the more reactive C-I bond. In the case of 1-(2-Bromophenyl)-3-phenylurea, a similar oxidative addition would occur at the C-Br bond.

CO Insertion: A molecule of carbon monoxide inserts into the newly formed Carbon-Palladium bond.

Nucleophilic Attack/Cyclization: An intramolecular nucleophilic attack leads to the formation of a cyclic intermediate.

Reductive Elimination: The final step regenerates the Pd(0) catalyst and yields the product.

Computational studies have also been used to investigate the degradation pathways of phenylurea herbicides, finding that hydrogen atom abstraction from the amine groups is an energetically favorable initial step. researchgate.net Kinetic and computational studies of other reactions provide evidence for specific mechanisms, such as distinguishing between Sₙ1 and Sₙ2 pathways. harvard.edu

Reactivity, Mechanistic Studies, and Chemical Transformations

Mechanistic Investigations of Urea (B33335) Formation and Derivatization

The synthesis and subsequent derivatization of diaryl ureas like 1-(2-Bromophenyl)-3-phenylurea are governed by well-established mechanistic principles. The formation typically proceeds through the reaction of an isocyanate with an amine, a method that is both efficient and versatile for creating unsymmetrical ureas. nih.gov

While specific kinetic studies on the formation of 1-(2-Bromophenyl)-3-phenylurea are not extensively detailed in the available literature, the kinetics of reactions involving phenylurea compounds have been investigated in other contexts, such as their oxidative degradation. nih.gov The determination of a reaction's rate law is typically achieved through the method of initial rates, which involves measuring the initial reaction rate at various reactant concentrations to deduce the order of the reaction with respect to each reactant and calculate the rate constant. khanacademy.org

For instance, studies on the degradation of various phenylurea herbicides by ozone and hydroxyl radicals have determined specific second-order rate constants. nih.gov These studies provide a framework for how the reactivity of 1-(2-Bromophenyl)-3-phenylurea with various reagents could be quantified. The rate constants for reactions of several phenylurea herbicides with ozone and OH radicals are presented below, illustrating the application of kinetic analysis to this class of compounds. nih.gov

| Phenylurea Compound | Rate Constant with Ozone (kO3) (M-1s-1) | Rate Constant with OH Radical (kOH) (M-1s-1) |

|---|---|---|

| Isoproturon | 2191 ± 259 | (7.9 ± 0.1) x 109 |

| Chlortoluron | 393.5 ± 8.4 | (6.9 ± 0.2) x 109 |

| Diuron | 16.5 ± 0.6 | (6.6 ± 0.1) x 105 |

| Linuron | 1.9 ± 0.2 | (5.9 ± 0.1) x 109 |

Data sourced from PubMed. nih.gov

The primary mechanism for the formation of 1-(2-Bromophenyl)-3-phenylurea involves the nucleophilic addition of 2-bromoaniline (B46623) to phenyl isocyanate. This reaction is a classic example of urea synthesis. nih.gov

Further transformations can lead to more complex heterocyclic structures. For instance, related 1,3-diphenylurea (B7728601) derivatives bearing an acetyl group have been shown to undergo cyclization reactions with various aldehydes and ethyl cyanoacetate (B8463686) to generate substituted pyridine (B92270) rings. nih.gov This highlights the potential for the urea backbone to serve as a scaffold for constructing more elaborate molecules. Although not demonstrated specifically for 1-(2-Bromophenyl)-3-phenylurea, such cyclization strategies are a key aspect of the reactivity of diaryl ureas in synthetic chemistry. nih.gov

Transformations of the Bromine Substituent

The bromine atom on the phenyl ring is a key functional handle, enabling a variety of chemical transformations that are otherwise difficult to achieve on an unfunctionalized aromatic ring.

Direct nucleophilic aromatic substitution (SNAr) on the 2-bromophenyl ring of 1-(2-Bromophenyl)-3-phenylurea is generally challenging. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine) to stabilize the intermediate Meisenheimer complex. The urea moiety is not sufficiently deactivating to facilitate this reaction under standard conditions. Therefore, nucleophilic displacement of the bromine atom requires harsh reaction conditions or alternative mechanisms, such as those involving transition metal catalysis.

The most significant and versatile reactions involving the bromine substituent are transition metal-catalyzed cross-coupling reactions. eie.gr The carbon-bromine bond serves as an excellent site for the formation of new carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prominent. eie.gr These transformations provide powerful tools for molecular elaboration. eie.gr

Key examples of potential cross-coupling reactions for 1-(2-Bromophenyl)-3-phenylurea are summarized in the table below.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C | Pd(PPh3)4 or Pd(OAc)2/Ligand + Base |

| Buchwald-Hartwig Amination | Amine (R2NH) | C-N | Pd2(dba)3/Ligand + Base |

| Buchwald-Hartwig C-O Coupling | Alcohol or Phenol (ROH) | C-O | Pd(OAc)2/Ligand + Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | PdCl2(PPh3)2/CuI + Base |

| Heck Coupling | Alkene | C-C (sp2) | Pd(OAc)2/Ligand + Base |

| Stille Coupling | Organostannane | C-C | Pd(PPh3)4 |

Reactivity of the Urea Moiety

The N,N'-diphenylurea core imparts significant chemical properties to the molecule. The urea functionality is characterized by resonance stabilization, which involves delocalization of the nitrogen lone pairs onto the carbonyl oxygen. nih.gov This resonance gives the C-N bonds partial double-bond character.

In solution and in the solid state, N,N'-diphenylureas typically adopt a trans,trans conformation. nih.gov A key feature of the urea moiety is its ability to act as both a hydrogen bond donor (through the two N-H groups) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows it to engage in strong and directional intermolecular and intramolecular hydrogen bonding. nih.gov This property is crucial in its interaction with biological targets, where the urea group can mimic the transition state of enzymatic reactions. nih.gov

Furthermore, the urea group can function as a directing group in certain chemical transformations. For example, aryl ureas have been shown to be effective directing groups for palladium-catalyzed C-H activation and arylation at the ortho position of the aniline (B41778) ring, demonstrating higher reactivity in some cases than related anilide directing groups. nih.gov This reactivity opens pathways for further functionalization of the phenyl ring that is not substituted with bromine.

Hydrolysis under Varied Conditions

Under acidic conditions, the hydrolysis of phenylureas is believed to proceed via an A-1 mechanism. The rate of hydrolysis is influenced by the electronic nature of the substituents on the phenyl rings. Electron-withdrawing groups, such as the bromine atom in the ortho position of 1-(2-Bromophenyl)-3-phenylurea, are expected to affect the electron density on the urea nitrogens and the carbonyl carbon, thereby influencing the rate of protonation and subsequent nucleophilic attack by water.

The table below provides a qualitative overview of the expected impact of varied conditions on the hydrolysis of a generic phenylurea structure, which can be extrapolated to 1-(2-Bromophenyl)-3-phenylurea.

| Condition | Catalyst | Expected Rate-Determining Step | Anticipated Products | Effect of 2-Bromo Substituent (Predicted) |

|---|---|---|---|---|

| Acidic | H₃O⁺ | Unimolecular decomposition of the protonated urea | 2-Bromoaniline, Aniline, CO₂ | The electron-withdrawing nature of bromine may slightly decrease the rate by destabilizing the protonated intermediate. |

| Neutral | - | Nucleophilic attack of water on the carbonyl carbon | 2-Bromoaniline, Aniline, CO₂ | Hydrolysis is generally slow; the electronic effect of bromine is likely minimal. |

| Basic | OH⁻ | Nucleophilic attack of hydroxide (B78521) on the carbonyl carbon | 2-Bromoaniline, Aniline, CO₂ | The electron-withdrawing bromine may slightly increase the rate by making the carbonyl carbon more electrophilic. |

Condensation and Cycloaddition Reactions

Phenylureas are versatile precursors in the synthesis of various heterocyclic compounds through condensation and cycloaddition reactions. These transformations often involve the urea nitrogens acting as nucleophiles.

Condensation Reactions:

1-(2-Bromophenyl)-3-phenylurea can potentially undergo intramolecular condensation reactions, particularly if a reactive group is present on the ortho position of the phenyl ring. While specific examples involving the 2-bromo substituent are scarce, related N-(2-halophenyl)ureas have been utilized in the synthesis of benzimidazoles and other fused heterocycles. For instance, in the presence of a suitable catalyst and reaction conditions, the nucleophilic nitrogen of the urea could displace the ortho-bromine atom via an intramolecular nucleophilic aromatic substitution, leading to a cyclized product.

Intermolecular condensation reactions are also plausible. For example, reaction with dicarbonyl compounds or their equivalents could lead to the formation of six-membered heterocyclic rings like pyrimidines or pyridines, with the urea moiety providing two nitrogen atoms to the new ring system.

Cycloaddition Reactions:

The urea functional group itself is not a typical participant in cycloaddition reactions. However, the aromatic rings of 1-(2-Bromophenyl)-3-phenylurea can participate in cycloaddition reactions under specific conditions. More commonly, phenylureas are used as starting materials for the synthesis of molecules that can undergo cycloadditions. For instance, derivatization of the urea can introduce functionalities that are active in [4+2] or [3+2] cycloadditions.

The table below summarizes potential, though not experimentally verified for this specific compound, condensation and cycloaddition pathways.

| Reaction Type | Potential Reactant | Potential Product Type | General Conditions |

|---|---|---|---|

| Intramolecular Condensation | - (self-cyclization) | Benzimidazole derivative | High temperature, possibly with a copper or palladium catalyst |

| Intermolecular Condensation | 1,3-Dicarbonyl compound | Pyrimidinone derivative | Acid or base catalysis |

| [4+2] Cycloaddition (Diels-Alder) | Diene (if urea is derivatized to a dienophile) | Adduct with a new six-membered ring | Thermal or Lewis acid catalysis |

Structure-Reactivity Relationships within Halogenated Phenylureas

The nature and position of halogen substituents on the phenyl rings of phenylureas significantly influence their chemical reactivity and biological activity. The bromine atom in the ortho position of 1-(2-Bromophenyl)-3-phenylurea imparts specific steric and electronic effects.

Electronic Effects:

Halogens are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+M). For bromine, the inductive effect is dominant. The ortho-position of the bromine atom in 1-(2-Bromophenyl)-3-phenylurea will decrease the electron density of the adjacent urea nitrogen, making it less nucleophilic compared to the unsubstituted phenylurea. This can affect the rates of reactions where this nitrogen acts as a nucleophile, such as in certain condensation reactions.

Steric Effects:

The ortho-bromine atom introduces significant steric hindrance around the adjacent urea nitrogen. This can impede the approach of bulky reagents and may influence the conformational preferences of the molecule, potentially affecting intramolecular reactions like cyclization.

The following table compares the predicted effects of a halogen substituent at different positions on the phenyl ring of a generic N-phenylurea.

| Substituent Position | Dominant Electronic Effect | Steric Hindrance | Predicted Impact on N-nucleophilicity | Predicted Impact on Reactivity in Condensation |

|---|---|---|---|---|

| ortho-Bromo | -I > +M | High | Decreased | Decreased rate for intermolecular, potentially favorable for certain intramolecular reactions |

| meta-Bromo | -I | Low | Decreased | Decreased rate |

| para-Bromo | -I > +M | Low | Decreased | Decreased rate |

| Unsubstituted | - | Low | Baseline | Baseline |

Advanced Research Applications Non Biological/non Clinical

Role as a Synthetic Building Block for Complex Organic Scaffolds

The molecular architecture of 1-(2-Bromophenyl)-3-phenylurea positions it as a valuable synthetic intermediate, or building block, for the construction of more complex organic molecules. The presence of the bromine atom on one of the phenyl rings is particularly significant. This halogen serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key synthetic applications stem from the ability of the aryl bromide to participate in transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating intricate molecular frameworks. Examples of such transformations where this compound could be a precursor include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound to form a new carbon-carbon bond, leading to biaryl structures.

Heck Reaction: Coupling with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, yielding more complex diarylamine derivatives.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

The urea (B33335) moiety itself can influence the reactivity of the molecule and can be a site for further functionalization or can serve as a directing group in certain reactions. Through these synthetic pathways, the relatively simple scaffold of 1-(2-Bromophenyl)-3-phenylurea can be elaborated into diverse and structurally complex compounds for various research applications.

Exploration in Materials Science

The electronic and structural features of the phenylurea framework have prompted investigations into its utility in materials science, particularly in optics and renewable energy.

Non-Linear Optical (NLO) Properties

Organic compounds with significant non-linear optical (NLO) properties are crucial for applications in optoelectronics. nih.gov Research has been conducted on various organic molecules, including derivatives of a donor-π-acceptor structure, to explore their NLO responses. nih.gov The NLO properties, such as polarizability and hyperpolarizability, are influenced by the charge transfer characteristics within the molecule. nih.gov In molecules designed for NLO applications, donor and acceptor groups are often connected via a π-conjugated system. nih.gov The structure of 1-(2-Bromophenyl)-3-phenylurea, with its urea bridge and phenyl rings, provides a basic framework that can be functionalized with donor and acceptor groups to enhance NLO properties. The introduction of different substituents on the phenyl rings can modulate the intramolecular charge transfer and, consequently, the NLO response. rsc.org Studies on branched styrylpyrimidine derivatives have shown that increasing the number of donor-pending branches can enhance the NLO response. rsc.org This suggests that derivatives of 1-(2-Bromophenyl)-3-phenylurea could be engineered to exhibit significant NLO effects.

| Property | Description | Relevance to Phenylureas |

| Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | The delocalized π-electrons in the phenyl rings contribute to the molecule's polarizability. |

| First Hyperpolarizability (β) | The second-order NLO response, responsible for effects like second-harmonic generation (frequency doubling). | Asymmetry in the electron distribution, achievable by adding donor/acceptor groups to the phenylurea scaffold, is key to a large β value. |

| Second Hyperpolarizability (γ) | The third-order NLO response, related to phenomena such as third-harmonic generation and two-photon absorption. | Enhanced by extended π-conjugation and strong donor-acceptor interactions across the molecular framework. |

Application as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells, and the photosensitizer (dye) is a critical component. nih.govnih.gov The primary role of the sensitizer (B1316253) is to absorb solar photons and inject the photoexcited electrons into the semiconductor's conduction band. nih.gov Organic dyes are attractive for this purpose due to their high molar extinction coefficients, low cost, and the flexibility of their molecular design. polyu.edu.hk

The general structure for many organic DSSC dyes is a donor-π-bridge-acceptor (D-π-A) arrangement. polyu.edu.hkresearchgate.net The phenylurea core within 1-(2-Bromophenyl)-3-phenylurea can be envisioned as part of the π-bridge in such a system. By chemically modifying the two phenyl rings with suitable electron-donating and electron-accepting/anchoring groups, the core structure can be transformed into a functional photosensitizer. The urea linkage can influence the electronic communication between the donor and acceptor parts, affecting the efficiency of intramolecular charge transfer, which is a key process for effective electron injection in DSSCs. polyu.edu.hk

Co-crystallization and Supramolecular Chemistry Applications

The urea functional group is an excellent hydrogen bond donor and acceptor, making 1-(2-Bromophenyl)-3-phenylurea a prime candidate for studies in co-crystallization and supramolecular chemistry. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are fundamental to the formation of predictable and stable supramolecular structures.

Co-crystallization is a technique used to design multi-component crystalline solids where an active molecule is combined with a benign coformer. mdpi.com Urea itself is recognized as an excellent coformer. mdpi.com Phenylurea derivatives can form robust hydrogen-bonded networks. For instance, the crystal structure of a related compound, 1-(2-aminophenyl)-3-phenylurea, reveals that molecules are linked via N—H⋯O hydrogen bonds involving the central urea units, forming chains. nih.govresearchgate.net These chains can further associate through other hydrogen bonds, creating columns and more complex three-dimensional architectures. nih.govresearchgate.net

The N—H⋯O hydrogen bond is a common and reliable interaction in urea-based structures, often forming a characteristic chain or dimeric motif. The presence of the phenyl rings allows for additional, weaker interactions such as π-π stacking and C-H⋯π interactions, which further stabilize the crystal lattice. The bromine atom can also participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of molecules in the solid state. The study of these interactions in crystals of 1-(2-Bromophenyl)-3-phenylurea and its co-crystals provides insight into crystal engineering and the design of new materials with specific solid-state properties.

Agrochemical Research: Analogues and Structural Frameworks (without specific dosage/effect details)

Phenylurea derivatives are a well-established class of compounds in agrochemical research, particularly as herbicides. researchgate.net While this article does not detail specific biological effects, the structural framework of 1-(2-Bromophenyl)-3-phenylurea is representative of this important chemical family.

Structural Analysis of Phenylurea Herbicides

Phenylurea herbicides are typically characterized by a central urea moiety (–NH–CO–N–) connected to a phenyl ring on one side and to alkyl or alkoxy groups on the other. researchgate.net The substituents on the phenyl ring are critical for their mode of action and selectivity. Common substitutions include halogen atoms (chlorine, bromine) and other functional groups at various positions on the ring. nih.gov

The general structure can be represented as: Aryl–NH–CO–N(R1)(R2)

Where:

Aryl is a substituted phenyl ring.

R1 and R2 are typically methyl, methoxy, or other small alkyl groups.

Computational Modeling in Agrochemical Contexts

The development of new and effective agrochemicals is a complex and resource-intensive process. In recent years, computational modeling has emerged as a powerful tool to streamline this process, offering insights into the structure-activity relationships, potential environmental fate, and mechanisms of action of candidate molecules. For phenylurea-based compounds like 1-(2-Bromophenyl)-3-phenylurea, computational approaches are instrumental in predicting their herbicidal efficacy and designing derivatives with improved properties. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and quantum chemical calculations, provide a rational basis for agrochemical design, reducing the need for extensive and costly empirical screening.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. In the context of agrochemicals, QSAR is used to predict the herbicidal activity of new compounds based on the known activities of a series of structurally related molecules. The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For a compound like 1-(2-Bromophenyl)-3-phenylurea, a QSAR study would involve the generation of a dataset of phenylurea derivatives with varying substituents on the phenyl rings and their corresponding experimentally determined herbicidal activities. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that relates the descriptors to the observed herbicidal activity.

Herbicidal Activity = a(logP) - b(LUMO energy) + c*(Molecular Volume) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model could indicate that increased hydrophobicity and a lower LUMO energy are beneficial for herbicidal activity, while a larger molecular volume might be detrimental.

To illustrate the application of QSAR in an agrochemical context for phenylurea herbicides, a hypothetical dataset and resulting QSAR model are presented below.

Hypothetical QSAR Data for Phenylurea Derivatives

| Compound | Substituent (R) | logP | LUMO Energy (eV) | Herbicidal Activity (pIC50) |

|---|---|---|---|---|

| 1 | H | 2.5 | -1.2 | 4.8 |

| 2 | 4-Cl | 3.1 | -1.5 | 5.5 |

| 3 | 3,4-diCl | 3.7 | -1.8 | 6.2 |

| 4 | 4-Br | 3.2 | -1.6 | 5.7 |

| 1-(2-Bromophenyl)-3-phenylurea | 2-Br | 3.4 | -1.55 | Predicted: 5.8 |

Based on such data, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent herbicides.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of herbicide research, molecular docking is used to predict the binding mode and affinity of a herbicide molecule, such as 1-(2-Bromophenyl)-3-phenylurea, to its biological target, which is typically a specific enzyme or protein within the weed.

The general mechanism of action for many phenylurea herbicides involves the inhibition of photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. Specifically, they bind to the D1 protein of PSII, blocking the binding of plastoquinone (B1678516) and thereby inhibiting photosynthesis.

A molecular docking study of 1-(2-Bromophenyl)-3-phenylurea would involve the following steps:

Preparation of the Receptor: A three-dimensional structure of the target protein (e.g., the D1 protein of PSII) is obtained from a protein database like the Protein Data Bank (PDB). The structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

Preparation of the Ligand: A 3D structure of 1-(2-Bromophenyl)-3-phenylurea is generated and its geometry is optimized to find the lowest energy conformation.

Docking Simulation: A docking algorithm is used to systematically explore the possible binding poses of the ligand within the active site of the receptor. The algorithm scores each pose based on a scoring function that estimates the binding affinity.

Analysis of Results: The docking results are analyzed to identify the most likely binding mode and to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

While specific docking studies on 1-(2-Bromophenyl)-3-phenylurea are not extensively documented, research on other phenylurea herbicides has provided valuable insights into their binding at the PSII D1 protein. These studies have shown that the urea moiety forms crucial hydrogen bonds with amino acid residues in the binding pocket, while the phenyl rings engage in hydrophobic interactions.

A hypothetical summary of a molecular docking study for 1-(2-Bromophenyl)-3-phenylurea at the D1 protein active site is presented below.

Hypothetical Molecular Docking Results for 1-(2-Bromophenyl)-3-phenylurea

| Parameter | Value |

|---|---|

| Target Protein | Photosystem II D1 Protein |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Ser264, His215, Phe255 |

| Types of Interactions | Hydrogen bonds with Ser264, Pi-pi stacking with Phe255 |

Such computational predictions can guide the design of new phenylurea derivatives with enhanced binding affinity and, consequently, higher herbicidal potency.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. In agrochemical research, these methods provide detailed information about the geometry, electronic charge distribution, and reactivity of herbicide molecules like 1-(2-Bromophenyl)-3-phenylurea.

Commonly used quantum chemical methods include Density Functional Theory (DFT) and ab initio methods. These calculations can be used to determine a variety of molecular properties that are relevant to herbicidal activity, such as:

Optimized Molecular Geometry: Provides the most stable 3D arrangement of the atoms in the molecule.

Electronic Properties: Calculation of HOMO and LUMO energies, which are related to the molecule's ability to donate or accept electrons, can provide insights into its reactivity and potential for degradation. digitellinc.com

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, indicating regions that are likely to engage in electrostatic interactions with the target protein.

Reaction Mechanisms: Quantum chemical methods can be used to model the pathways of chemical reactions, such as the degradation of the herbicide in the environment. digitellinc.com

For instance, quantum chemical calculations on phenylurea herbicides have been used to study their photodegradation pathways, which is crucial for assessing their environmental persistence. digitellinc.com These studies can predict the most likely bonds to break upon exposure to sunlight and identify the resulting degradation products.

A hypothetical table summarizing the results of a DFT calculation for 1-(2-Bromophenyl)-3-phenylurea is provided below.

Hypothetical Quantum Chemical Properties of 1-(2-Bromophenyl)-3-phenylurea

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| Dipole Moment | 4.5 Debye |

| Mulliken Atomic Charges | (Data for key atoms) |

These calculated properties can be used as descriptors in QSAR models or to rationalize the binding interactions observed in molecular docking simulations, providing a more complete understanding of the factors that govern the herbicidal activity of 1-(2-Bromophenyl)-3-phenylurea.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-bromophenyl)-3-phenylurea, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting phenyl isocyanate with 2-bromoaniline under anhydrous conditions in a polar aprotic solvent (e.g., DMF) yields 1-(2-bromophenyl)-3-phenylurea with an 83% yield. Key parameters include temperature control (25–40°C) and solvent selection (e.g., glyme or EtOAc/n-hexane mixtures). Reaction progress is monitored via TLC (Rf = 0.5 in 20% EtOAc/n-hexane) .

- Data : Melting point (171–173°C) and NMR data (¹H: δ = 9.40 (s, 1H), 7.86 (s, 1H); ¹³C: δ = 152.3, 139.8 ppm) confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-bromophenyl)-3-phenylurea?

- Methodology : Use ¹H and ¹³C NMR in DMSO-d₆ to identify urea NH protons (δ = 9.40 ppm) and aromatic carbons. IR spectroscopy detects C=O (1660–1680 cm⁻¹) and N-H (3300–3450 cm⁻¹) stretches. Elemental analysis (CHNS/O) validates molecular formula (C₁₃H₁₁BrN₂O) .

- Data : For derivatives like 1-(4-fluorophenyl)-3-phenylthiourea, MS confirms M⁺ at m/z 312.29 .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology : Screen for anticancer activity using MTT assays on cell lines (e.g., HCT116, MCF7). Compare IC₅₀ values with reference drugs (e.g., Dasatinib). For antimicrobial studies, use agar diffusion against Gram-positive/negative bacteria .

- Data : Analogues like 1-(2-aminophenyl)-3-arylurea derivatives show IC₅₀ < 10 µM against HCT116 and MCF7 cells .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s bioactivity compared to chloro or iodo analogues?

- Methodology : Perform comparative SAR studies using analogues (e.g., 1-(2-chlorophenyl)-3-phenylurea and 1-(2-iodophenyl)-3-phenylurea). Assess binding affinity via molecular docking (e.g., HDAC or EphA2 targets) and correlate with electronic effects (Hammett constants) .

- Data : Bromine’s electronegativity enhances π-π stacking in HDAC inhibition, while chloro analogues (e.g., forchlorfenuron) show stronger herbicidal activity .

Q. What strategies mitigate instability of the urea backbone under physiological conditions?

- Methodology : Modify the urea moiety via alkylation or thiourea substitution. Assess stability via HPLC under simulated gastric fluid (pH 2.0) or plasma. For example, 1-(4-fluorophenyl)-3-phenylthiourea exhibits enhanced hydrolytic resistance .

- Data : Thiourea derivatives show 20% higher stability in plasma over 24 hours compared to urea counterparts .

Q. How can computational methods predict the compound’s interaction with P2X receptors or carbonic anhydrase IX?

- Methodology : Use molecular dynamics (MD) simulations and 3D-QSAR to model binding to ATP-gated P2X7 receptors or CA IX. Validate predictions with in vitro assays (e.g., ATP-induced IL-1β release inhibition) .

- Data : Docking scores (ΔG < −8.5 kcal/mol) suggest strong binding to CA IX’s hydrophobic pocket .

Q. What advanced analytical techniques resolve contradictions in reported biological data?

- Methodology : Employ metabolomics (LC-MS/MS) to identify off-target effects or metabolite interference. For example, conflicting cytotoxicity data may arise from compound degradation; stabilize with cryopreservation (−80°C) and antioxidants (e.g., BHT) .

- Data : LC-MS/MS detects a degradation product (m/z 215.1) correlating with reduced bioactivity after 48-hour storage .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques to exclude moisture, which hydrolyzes isocyanate intermediates .

- Biological Assays : Include positive controls (e.g., MS275 for HDAC inhibition) and normalize data to cell viability (e.g., propidium iodide staining) .

- Computational Validation : Cross-validate docking results with mutagenesis studies (e.g., Ala-scanning of HDAC active sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.